molecular formula C13H13BrN2O3 B14956008 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

Katalognummer: B14956008
Molekulargewicht: 325.16 g/mol
InChI-Schlüssel: KLKULSGPVZANQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring in the structure of this compound makes it a compound of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate typically involves the reaction of 5-bromoindole with glycine methyl ester in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can be compared with other indole derivatives such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.

    Indole-3-acetic acid: A plant hormone with various biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycinate moiety, which can influence its biological activity and chemical reactivity .

Eigenschaften

Molekularformel

C13H13BrN2O3

Molekulargewicht

325.16 g/mol

IUPAC-Name

methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13BrN2O3/c1-19-13(18)7-15-12(17)8-16-5-4-9-6-10(14)2-3-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI-Schlüssel

KLKULSGPVZANQA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.